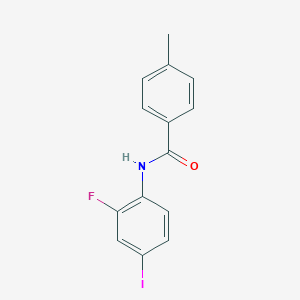![molecular formula C19H20FN3O2 B244046 N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as FL118 and has been the subject of extensive scientific research. FL118 is known to exhibit potent anticancer properties and has shown promising results in preclinical studies.
作用机制
FL118 exerts its anticancer effects by targeting multiple pathways involved in cancer cell survival and proliferation. It inhibits the activity of several key proteins, including MDM2, XIAP, and c-FLIP, which are known to play a role in cancer cell survival. FL118 also induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. Additionally, FL118 has been shown to inhibit the activity of P-glycoprotein, a protein that is often overexpressed in cancer cells and contributes to drug resistance.
Biochemical and Physiological Effects:
FL118 has been shown to exhibit potent anticancer effects in vitro and in vivo. It has been shown to inhibit tumor growth and induce apoptosis in a variety of cancer cell lines. FL118 has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy.
实验室实验的优点和局限性
FL118 has several advantages for use in lab experiments. It is relatively easy to synthesize and yields a high purity product. FL118 has also been shown to be effective against a variety of cancer cell lines and has shown promising results in preclinical studies. However, FL118 has some limitations for use in lab experiments. It is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, more research is needed to fully understand the mechanism of action of FL118 and to determine the optimal dosing and administration schedule.
未来方向
There are several future directions for research on FL118. One area of focus is the development of FL118 as a potential anticancer drug. Clinical trials are needed to evaluate the safety and efficacy of FL118 in humans. Additionally, more research is needed to determine the optimal dosing and administration schedule for FL118. Another area of focus is the development of FL118 as a potential therapy for other diseases, such as neurodegenerative disorders. FL118 has been shown to exhibit neuroprotective effects in animal studies, and further research is needed to determine its potential for use in these conditions. Finally, more research is needed to fully understand the mechanism of action of FL118 and to identify potential biomarkers that could be used to predict response to treatment.
合成方法
FL118 is synthesized by reacting 2-fluorobenzoyl chloride with 4-acetylpiperazine in the presence of a base. The resulting product is then treated with 2-aminophenylboronic acid in the presence of a palladium catalyst to obtain FL118. The synthesis method is relatively straightforward and yields a high purity product.
科学研究应用
FL118 has been extensively studied for its anticancer properties. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. FL118 has also been shown to be effective against cancer stem cells, which are believed to be responsible for tumor recurrence and resistance to chemotherapy. FL118 has also been studied for its potential use in combination with other anticancer drugs to enhance their efficacy.
属性
分子式 |
C19H20FN3O2 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C19H20FN3O2/c1-14(24)22-10-12-23(13-11-22)18-9-5-4-8-17(18)21-19(25)15-6-2-3-7-16(15)20/h2-9H,10-13H2,1H3,(H,21,25) |
InChI 键 |
DDVXCYPGAVZEAZ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
规范 SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B243963.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B243966.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-iodobenzamide](/img/structure/B243967.png)
![3,4,5-trimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243968.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]butanamide](/img/structure/B243970.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromobenzamide](/img/structure/B243971.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B243975.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-bromo-4-methoxybenzamide](/img/structure/B243978.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243979.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methylpropanamide](/img/structure/B243983.png)
